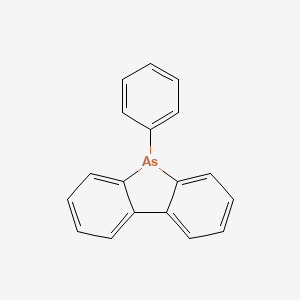

5H-Dibenzarsole, 5-phenyl-

Description

Evolution and Significance of Organoarsenic Compounds in Chemical Research

Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich history spanning over two centuries. rsc.orgusa-journals.com These compounds, also known as organoarsenicals, have played a pivotal role in the advancement of chemical theory, including the development of the concept of valency by Edward Frankland. rsc.org The field's origins can be traced back to 1760 with the synthesis of the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine) by Louis Claude Cadet, which is often considered the first synthetic organometallic compound. rsc.orgwikipedia.org

Throughout their history, organoarsenic compounds have been significant for both theoretical insights and practical applications. rsc.orgusa-journals.com They have been utilized as insecticides, herbicides, and fungicides, though these uses are diminishing due to environmental and health concerns. usa-journals.comwikipedia.org In the early 20th century, Paul Ehrlich's work with Salvarsan as a treatment for syphilis marked a milestone in pharmacology and earned him a Nobel Prize. wikipedia.org While many of their initial applications have been superseded, the unique electronic and structural properties of organoarsenicals continue to attract research interest, particularly in coordination chemistry where they serve as ligands for transition metals. rsc.orgusa-journals.com

Historical Context of Arsoles and Related Fused-Ring Systems

The term "arsole" designates the arsenic analogue of pyrrole. rsc.org While the parent arsole (B1233406) molecule has not been synthesized, numerous substituted derivatives are known. rsc.org The investigation into arsoles has been closely linked to the chemical concept of aromaticity. Quantum-mechanical calculations have shown that arsole is only slightly aromatic due to the non-planar geometry at the arsenic atom, which hinders the complete delocalization of its lone pair of electrons into the ring system. rsc.org

The development of fused-ring systems containing arsenic, such as dibenzarsoles, followed the broader exploration of organoarsenic chemistry. These polycyclic structures, where benzene (B151609) rings are fused to an arsole core, represent a key class of organoarsenic heterocycles. Their history is intertwined with the synthesis and characterization of various organoarsenic compounds, building upon foundational work from chemists like Robert Wilhelm Bunsen and early pioneers in organometallic chemistry. rsc.org

Classification and Structural Characteristics of Cyclic Organoarsenicals

Cyclic organic compounds are molecules in which a series of atoms are connected to form a ring. wikipedia.org They can be broadly classified based on the atoms comprising the ring. aakash.ac.inaskiitians.com

Homocyclic or Carbocyclic Compounds : These contain rings made up solely of carbon atoms. aakash.ac.inaskiitians.com This category is further divided into:

Alicyclic Compounds : Carbocyclic compounds that resemble aliphatic compounds. askiitians.com

Aromatic Compounds : Compounds containing one or more benzene-like rings. askiitians.com

Heterocyclic Compounds : These are cyclic compounds that feature atoms of at least two different elements within the ring structure. wikipedia.org Organoarsenic heterocycles, such as arsoles and dibenzarsoles, fall into this category, as the ring contains both carbon and arsenic atoms.

Arsenic typically exists in +III and +V oxidation states in its compounds. rsc.orgwikipedia.org In cyclic organoarsenicals like 5H-Dibenzarsole, 5-phenyl-, the arsenic atom is in the +III oxidation state. The geometry of these R3As compounds is generally pseudo-tetrahedral. rsc.org The structure of these rings can vary from monocyclic, containing a single ring, to polycyclic, featuring multiple fused rings. askiitians.comnih.gov

A general classification of organic compounds is presented in the table below.

| Main Class | Sub-Class | Further Division | Description | Example |

|---|---|---|---|---|

| Cyclic Compounds | Homocyclic (Carbocyclic) | Alicyclic | Rings of carbon atoms with aliphatic properties. | Cyclohexane |

| Aromatic | Rings of carbon atoms with aromatic properties (e.g., benzene ring). | Benzene | ||

| Heterocyclic | Alicyclic Heterocyclic | Heterocyclic compounds with aliphatic properties. | Tetrahydrofuran | |

| Aromatic Heterocyclic | Heterocyclic compounds with aromatic properties. | Pyridine, 5H-Dibenzarsole, 5-phenyl- | ||

| Acyclic (Open-Chain) | N/A | Carbon atoms form open chains (straight or branched). | Butane |

Overview of the Dibenzarsole (B15492765) Structural Motif and its Analogues

The 5H-Dibenzarsole framework is a polycyclic heterocyclic system. It can be described as an arsenic-centered analogue of carbazole, where the nitrogen atom is replaced by an arsenic atom. This structural motif consists of two benzene rings fused to a central five-membered arsole ring. The "5H" designation indicates that a hydrogen atom is attached to the arsenic at position 5, although in substituted derivatives like 5H-Dibenzarsole, 5-phenyl-, this hydrogen is replaced by another group.

The table below compares the dibenzarsole motif with its nitrogen and oxygen analogues, highlighting their structural similarities.

| Compound Family | Core Structure | Heteroatom | Parent Compound |

|---|---|---|---|

| Dibenzarsoles | Two benzene rings fused to a central five-membered ring | Arsenic (As) | 5H-Dibenzarsole |

| Carbazoles | Nitrogen (N) | 9H-Carbazole | |

| Dibenzofurans | Oxygen (O) | Dibenzofuran |

The presence of the arsenic heteroatom imparts unique electronic properties to the dibenzarsole system compared to its nitrogen and oxygen counterparts. The larger size and different electronegativity of arsenic influence the geometry, aromaticity, and reactivity of the molecule.

Current Research Landscape Pertaining to 5H-Dibenzarsole, 5-phenyl-

For instance, research into compounds with similar structural backbones, such as (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, highlights the interest in complex heterocyclic systems for biological and material applications. nih.gov While not directly about dibenzarsoles, this research demonstrates a broader trend of designing and synthesizing complex heterocyclic molecules to achieve specific functional properties, a trend that encompasses the study of organoarsenic heterocycles. The unique characteristics of the dibenzarsole framework, influenced by the arsenic atom, continue to make it a subject of specialized chemical research.

Properties

CAS No. |

6633-49-4 |

|---|---|

Molecular Formula |

C18H13As |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

5-phenylbenzo[b]arsindole |

InChI |

InChI=1S/C18H13As/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |

InChI Key |

LMOSVIMZPPKUDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 5h Dibenzarsole, 5 Phenyl and Derivatives

Strategic Approaches to the Dibenzarsole (B15492765) Core Synthesis

The construction of the fundamental 9-arsafluorene scaffold, also known as the dibenzarsole core, is the initial and most critical phase in the synthesis of 5-phenyl-5H-dibenzarsole. Researchers have explored various strategies to achieve this, ranging from facile, high-yield reactions to more complex multi-step sequences.

Facile Synthetic Pathways for 9-Arsafluorene Scaffolds

Another facile route is the in-situ iodination of organoarsenic homocycles. This method provides a straightforward pathway for As-C bond formation, leading to the generation of 9-arsafluorenes. The quantitative in-situ generation of arsenic diiodides from these homocycles and iodine has been confirmed through spectroscopic analysis, highlighting the efficiency of this synthetic strategy.

Multi-Step Synthesis and Intermediate Derivatization

Multi-step synthetic sequences offer greater control over the introduction of various functionalities onto the dibenzarsole core. A common strategy involves the preparation of a key intermediate, which is then subjected to further derivatization. For example, the synthesis can commence with the formation of a 2,2'-dihalobiphenyl precursor. This intermediate can then undergo a metal-halogen exchange reaction, typically with an organolithium reagent, to generate a highly reactive 2,2'-dilithiobiphenyl species. Subsequent reaction of this dilithio intermediate with a suitable arsenic electrophile, such as phenylarsonous dihalide, yields the desired 5-phenyl-5H-dibenzarsole.

The derivatization of intermediates is a versatile tool for creating a library of dibenzarsole analogues. For instance, functional groups can be introduced onto the biphenyl (B1667301) backbone of the precursor before the cyclization step, allowing for the synthesis of substituted dibenzarsoles with tailored electronic and steric properties.

Cycloaddition Reactions in Dibenzarsole Formation

While less commonly reported for dibenzarsole synthesis compared to other heterocyclic systems, cycloaddition reactions represent a potential and powerful tool for the construction of the core ring structure. In principle, a [4+2] cycloaddition reaction, or Diels-Alder reaction, could be envisioned between a suitable diene and an arsenic-containing dienophile. However, the reactivity of organoarsenic dienophiles often presents a significant challenge.

A more plausible, though still not widely explored, approach could involve the cycloaddition of diynes with arsenic-containing species. Such reactions could potentially lead to the formation of the dibenzarsole ring system in a single, atom-economical step. Further research in this area is required to establish the feasibility and scope of cycloaddition strategies for the direct synthesis of dibenzarsoles.

Regioselective Introduction of the 5-Phenyl Substituent

The introduction of the phenyl group at the 5-position of the dibenzarsole is a critical step in the synthesis of the title compound. When starting from a pre-formed 9-halo-9-arsafluorene, the regioselectivity is inherently controlled, as the substitution occurs at the arsenic atom. The reaction of 9-chloro-9-arsafluorene with a phenylating agent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, provides a direct and high-yielding route to 5-phenyl-5H-dibenzarsole.

In cases where the dibenzarsole core is synthesized from acyclic precursors, the regioselective introduction of the phenyl group is achieved by using a phenyl-substituted arsenic reagent from the outset. For example, the reaction of 2,2'-dilithiobiphenyl with phenylarsonous dichloride directly yields 5-phenyl-5H-dibenzarsole.

Synthesis of Substituted 5H-Dibenzarsole, 5-phenyl- Analogues

The synthesis of substituted analogues of 5-phenyl-5H-dibenzarsole allows for the fine-tuning of its chemical and physical properties. Substituents can be introduced on the biphenyl backbone or on the 5-phenyl group.

One strategy involves starting with appropriately substituted biphenyl precursors. For instance, using a 4,4'-disubstituted-2,2'-dihalobiphenyl will lead to a symmetrically substituted dibenzarsole. Asymmetric substitution can be achieved by employing asymmetrically substituted biphenyl precursors.

Alternatively, post-synthetic modification of the 5-phenyl-5H-dibenzarsole scaffold can be employed. Electrophilic aromatic substitution reactions on the dibenzarsole ring system can introduce various functional groups. However, controlling the regioselectivity of such reactions can be challenging due to the complex interplay of the directing effects of the fused benzene (B151609) rings and the arsenic atom.

Mechanistic Elucidation of Key Synthetic Transformations

The understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions. The formation of the dibenzarsole core via the reaction of 2,2'-dilithiobiphenyl with an arsenic electrophile is believed to proceed through a nucleophilic substitution mechanism. The highly nucleophilic carbon atoms of the dilithio species attack the electrophilic arsenic center, leading to the displacement of the halide leaving groups and the formation of the new As-C bonds, resulting in the cyclized product.

The thermolysis of m-terphenyldichloroarsines to form 9-chloro-9-arsafluorenes is thought to proceed via an intramolecular electrophilic aromatic substitution-type reaction. Under thermal conditions, the arsenic-chlorine bond may become polarized, allowing the arsenic center to act as an electrophile and attack one of the flanking phenyl rings of the terphenyl backbone, leading to cyclization and elimination of hydrogen chloride.

Further mechanistic studies, including computational modeling and kinetic analysis, are needed to provide a more detailed understanding of these and other key transformations in dibenzarsole synthesis.

Catalytic Methods in Organoarsenic Compound Synthesis

The development of efficient synthetic routes to organoarsenic compounds has been significantly advanced by the application of transition metal catalysis. These methods offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to traditional synthetic approaches. While the catalytic synthesis of many organoarsenic compounds has been explored, the application of these methods to complex heterocyclic systems like 5H-Dibenzarsole, 5-phenyl- remains a specialized area of research. The construction of the dibenzarsole framework inherently requires the formation of a carbon-arsenic (C-As) bond within a cyclic structure. Methodologies analogous to those used for the synthesis of similar heterocycles, such as carbazoles (containing C-N bonds), dibenzofurans (C-O bonds), and dibenzothiophenes (C-S bonds), provide a strong foundation for developing catalytic routes to dibenzarsoles.

Palladium and copper-catalyzed cross-coupling reactions are paramount in this field. These reactions typically involve the intramolecular cyclization of a suitably substituted biphenyl precursor. For the synthesis of 5-phenyl-5H-dibenzarsole, a logical precursor would be a 2-halo-2'-(phenylarsino)biphenyl derivative. The catalytic cycle would facilitate the formation of the crucial C-As bond to close the five-membered arsole (B1233406) ring.

Palladium-Catalyzed Intramolecular C-As Bond Formation

Palladium catalysis is a powerful tool for the formation of carbon-heteroatom bonds. The synthesis of phenanthridines through palladium-catalyzed intramolecular C-H activation and C-C bond formation serves as a pertinent example of the type of cyclization required for dibenzarsole synthesis. acs.org This process typically involves the oxidative addition of a palladium(0) species to an aryl halide, followed by an intramolecular C-H activation/arylation and subsequent reductive elimination to yield the heterocyclic product and regenerate the active catalyst. acs.org

A proposed pathway for the synthesis of the dibenzarsole ring system would follow a similar mechanism. Using a precursor such as 2-halo-2'-(phenylarsino)biphenyl, a Pd(0) catalyst, a suitable ligand, and a base, an intramolecular C-As coupling could be achieved. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired reactivity. acs.orgacs.org

| Precursor | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2-bromophenyl)benzaldimine | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | 110 | 85 | acs.org |

| 1-(2-Bromobenzyloxy)-2-methylbenzene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 81 | acs.org |

| 2-(2-Bromophenoxy)ethanol | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 75 | acs.org |

This table illustrates conditions for palladium-catalyzed intramolecular cyclizations forming C-C and C-O bonds, which are analogous to the C-As bond formation required for dibenzarsole synthesis.

Copper-Catalyzed Intramolecular C-As Bond Formation

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent another viable strategy for the synthesis of heterocyclic systems. These methods are often more cost-effective than their palladium-catalyzed counterparts. Copper catalysts have been successfully employed for the intramolecular formation of C-S and C-O bonds to generate benzothiazoles and benzoxazoles, respectively. nih.govrsc.org For instance, the synthesis of 2-aminobenzothiazoles can be achieved through the copper-catalyzed intramolecular cross-coupling between an aryl halide and a thiourea (B124793) functionality. rsc.org

Extrapolating this to dibenzarsole synthesis, a copper(I) catalyst could facilitate the intramolecular cyclization of a 2-halo-2'-(phenylarsino)biphenyl precursor. These reactions often require a ligand, such as a phenanthroline or a diamine derivative, and a base to proceed efficiently. The reaction mechanism is thought to involve the coordination of the copper to the heteroatom (in this case, arsenic) and the halide, followed by reductive elimination to form the C-As bond.

| Precursor | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2-chlorophenyl)-N'-phenylthiourea | CuI / TMEDA | K₂CO₃ | DMF | 120 | 92 | rsc.org |

| 2-Bromophenyl-1H-indole & Acetone | CuI / L-proline | K₂CO₃ | DMSO | 110 | 88 (for Benzo[a]carbazole) | nih.gov |

| N-(2-halophenyl)acetamide | CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | 85 (for 2-methylbenzoxazole) | nih.gov |

This table shows examples of copper-catalyzed intramolecular cyclizations forming C-S, C-C, and C-O bonds, demonstrating the potential for analogous C-As bond formation.

While direct, high-yield catalytic methods specifically reported for 5-phenyl-5H-dibenzarsole are not prevalent in the literature, the principles established by palladium- and copper-catalyzed intramolecular cyclizations for other heteroaromatic systems provide a clear and scientifically sound roadmap for its synthesis from appropriate precursors. Future research in this area will likely focus on adapting these powerful catalytic systems to the specific challenges of C-As bond formation in the synthesis of complex organoarsenic heterocycles.

Electronic Structure, Bonding, and Reactivity of 5h Dibenzarsole, 5 Phenyl

Theoretical Frameworks for Arsenic-Carbon Bonding in Heterocycles

The bonding in arsenic-containing heterocycles like 5H-Dibenzarsole, 5-phenyl- is best understood through modern quantum chemical methods. Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure and bonding in such molecules. ajchem-a.comresearchgate.net DFT calculations provide a robust framework for understanding the nuances of the arsenic-carbon (As-C) bond, which is more polarized and has a larger covalent radius compared to the nitrogen-carbon bond in its analogue, carbazole.

A key concept in understanding intermolecular interactions involving arsenic is the pnicogen bond, a noncovalent interaction where a Group 15 element (like arsenic) acts as an electrophilic species. researchgate.net This occurs because the covalent bonds to arsenic draw electron density away from the arsenic center, creating a region of depleted electron density known as a σ-hole along the extension of the bond. bohrium.com This σ-hole results in a localized positive electrostatic potential that can attract nucleophiles.

To precisely characterize the bonding, several theoretical protocols are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density to define atoms and bonds within a molecule. bohrium.com It can be used to characterize the nature of the As-C bond (e.g., its ionicity and bond order).

These theoretical frameworks collectively allow for a detailed description of the As-C bond, moving beyond simple Lewis structures to a more nuanced understanding of electron distribution and interaction potential.

Analysis of Molecular Orbital Characteristics and Frontier Orbitals

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. youtube.com In compounds like 5-phenyl-5H-dibenzarsole, the HOMO is expected to have significant contribution from the π-system of the fused benzene (B151609) rings and the lone pair on the arsenic atom. The LUMO is typically a π* anti-bonding orbital distributed over the aromatic system.

From the analysis of FMOs, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. ajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. researchgate.net Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; a measure of the molecule's polarizability. |

| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons towards itself. |

Aromaticity and Antiaromaticity Considerations in Arsole (B1233406) Derivatives

The concept of aromaticity is central to understanding the stability and properties of cyclic, conjugated molecules. Arsole (C₄H₅As), the parent compound of the arsole family, is isoelectronic with the aromatic pyrrole. youtube.com However, the aromaticity of arsole has been a subject of considerable debate. youtube.com Quantum chemical calculations and reviews have concluded that arsole itself is only moderately aromatic, possessing about 40% of the aromaticity of pyrrole. youtube.com This reduced aromaticity is partly due to the arsenic atom's larger size and different electronegativity compared to nitrogen, as well as the tendency of the arsole ring to be non-planar. youtube.com

Aromatic compounds are characterized by a set of criteria, including being cyclic, planar, fully conjugated, and having [4n+2] π-electrons (Hückel's rule). ntu.edu.iq They exhibit a diamagnetic ring current when placed in an external magnetic field. Antiaromatic compounds, in contrast, are cyclic, planar, conjugated systems with 4n π-electrons and are highly unstable. ntu.edu.iq

In 5H-Dibenzarsole, 5-phenyl-, the central five-membered arsole ring is fused to two benzene rings. This fusion, creating a dibenzarsole (B15492765) or "arsindole" type structure, significantly influences the electronic system. youtube.com While the benzene rings are strongly aromatic, the degree to which the arsenic-containing ring participates in a delocalized π-system is complex. A modern computational technique used to quantify aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). youtube.com NICS values are calculated at specific points in space (e.g., the center of a ring) to probe the induced magnetic field; a negative NICS value is indicative of aromatic character (diamagnetic ring current).

Impact of Electronic and Steric Properties on Molecular Behavior

The molecular behavior of 5-phenyl-5H-dibenzarsole is dictated by a combination of electronic and steric factors.

Steric Properties: The structure of 5-phenyl-5H-dibenzarsole is inherently three-dimensional and bulky. The two fused benzene rings and the additional phenyl group attached to the arsenic atom create significant steric hindrance around the central heteroatom. This steric bulk can shield the arsenic lone pair, potentially reducing its accessibility for chemical reactions compared to less substituted arsoles. The phenyl group is not coplanar with the dibenzarsole system, further contributing to the molecule's complex three-dimensional shape and influencing how it packs in a crystal lattice.

The interplay of these properties determines the molecule's reactivity. While electronically the arsenic atom is a reactive center, sterically it is encumbered. This balance suggests that reactions at the arsenic center would require specific reagents capable of overcoming this steric shield.

Computational Modeling of Electronic Distributions

Computational modeling is an indispensable tool for visualizing and quantifying the electronic distributions in molecules like 5-phenyl-5H-dibenzarsole. As experimental isolation and characterization can be challenging, theoretical calculations provide crucial insights. youtube.com

DFT calculations, using functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), are routinely performed to model these systems. ajchem-a.comyoutube.com These calculations can yield a variety of valuable data:

Optimized Molecular Geometry: Provides the most stable three-dimensional structure, including bond lengths and angles.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface. ajchem-a.com They reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For arsenic heterocycles, MEP maps can visually confirm the presence of a positive σ-hole on the arsenic atom. bohrium.com

NBO Analysis: This analysis provides atomic charges, detailing the electron distribution and identifying intramolecular charge transfer pathways that contribute to molecular stability. ntu.edu.iqyoutube.com

The combination of these computational outputs provides a comprehensive picture of the electronic landscape of the molecule, allowing for predictions of its reactivity and intermolecular interaction patterns.

| Computational Technique | Information Obtained | Relevance to 5-phenyl-5H-dibenzarsole |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic energies, orbital properties. ajchem-a.comyoutube.com | Foundation for all other computational analyses of the molecule. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies, energy gap, distribution of frontier orbitals. ajchem-a.com | Predicts kinetic stability, reactivity, and sites of electron donation/acceptance. |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions on the molecular surface. ajchem-a.com | Identifies likely sites for electrophilic and nucleophilic attack. Visualizes the σ-hole on arsenic. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital occupancies, intramolecular charge transfer. ntu.edu.iq | Quantifies electron distribution and stabilization from donor-acceptor interactions. |

| Nucleus-Independent Chemical Shift (NICS) | Aromaticity index based on magnetic shielding. youtube.com | Quantifies the degree of aromaticity or antiaromaticity of the heterocyclic ring. |

Reactivity and Reaction Pathways of 5h Dibenzarsole, 5 Phenyl

Nucleophilic and Electrophilic Reactivity of the Dibenzarsole (B15492765) Moiety

The arsenic atom in 5-phenyl-5H-dibenzarsole possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For instance, it can be alkylated by reacting with alkyl halides to form quaternary arsonium (B1239301) salts. The reactivity of the arsenic center is influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl ring and the dibenzarsole nucleus.

Conversely, the aromatic rings of the dibenzarsole moiety can undergo electrophilic aromatic substitution. The substitution pattern is directed by the arsenic atom, which, due to its position and electronic effects, influences the regioselectivity of the incoming electrophile. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comyoutube.commasterorganicchemistry.comlibretexts.org The conditions for these reactions, such as the choice of catalyst and temperature, are crucial in determining the outcome and yield of the substitution products. byjus.commasterorganicchemistry.com

Oxidative Transformations and Stability Profiles of 5H-Dibenzarsole, 5-phenyl-

The trivalent arsenic atom in 5-phenyl-5H-dibenzarsole is susceptible to oxidation. Common oxidizing agents can convert the arsine to the corresponding arsine oxide, 5-phenyl-5H-dibenzarsole-5-oxide. This transformation to a pentavalent arsenic species is a characteristic reaction of triarylarsines. The stability of the resulting arsine oxide is generally high.

Further oxidation under more vigorous conditions can lead to the formation of the corresponding arsinic acid. The stability of 5-phenyl-5H-dibenzarsole itself is generally good under ambient conditions, but it can be sensitive to strong oxidizing agents.

Thermal and Photochemical Reactivity Studies

The thermal stability of 5-phenyl-5H-dibenzarsole is an important aspect of its chemistry. While specific high-temperature decomposition studies on this compound are not extensively documented in readily available literature, organoarsenic compounds, in general, can undergo thermal decomposition, leading to the cleavage of carbon-arsenic bonds. The products of such decomposition would depend on the specific conditions and the presence of other reagents.

The photochemical reactivity of 5-phenyl-5H-dibenzarsole is another area of potential investigation. Irradiation with ultraviolet light could potentially lead to the excitation of the molecule, initiating various photochemical reactions. These could include homolytic cleavage of the arsenic-carbon bonds to generate radical species or intramolecular rearrangements.

Exploration of Rearrangement Reactions

Rearrangement reactions are a fundamental class of transformations in organic chemistry, and heterocyclic compounds often exhibit unique rearrangement pathways. numberanalytics.comwiley-vch.denumberanalytics.comas-pub.combyjus.com While specific, well-documented rearrangement reactions involving the 5-phenyl-5H-dibenzarsole ring system are not prevalent in the literature, the potential for such transformations exists. For instance, under certain conditions, migration of the phenyl group or rearrangements involving the dibenzofused rings could be envisioned, potentially leading to novel heterocyclic structures. The study of such rearrangements in heterocyclic systems, including those containing arsenic, remains an active area of chemical research. numberanalytics.comas-pub.com

Coordination Chemistry of 5h Dibenzarsole, 5 Phenyl As a Ligand

Ligand Design Principles for π-Acceptor Dibenzoarsole Ligands

Dibenzoarsole derivatives, including 5H-Dibenzarsole, 5-phenyl-, are designed as π-acceptor ligands. nih.gov The principle behind this design lies in the electronic nature of the ligand. Ligands are broadly classified by their frontier orbitals: σ-donors, π-donors, and π-acceptors. libretexts.org π-acceptor ligands, like carbon monoxide or triphenylphosphine, engage in a specific type of bonding with metals. youtube.com They donate electron density to the metal through a σ-bond and, crucially, accept electron density from the metal's d-orbitals into their own empty, low-lying π* antibonding orbitals. libretexts.orgyoutube.com This phenomenon is known as π-backbonding. youtube.com

For dibenzoarsole ligands, the biphenyl (B1667301) backbone and the arsenic atom's substituents are key to their function. The arsenic atom possesses the necessary orbitals to participate in this dual bonding mode. The design of these ligands, therefore, focuses on tuning their electronic properties to enhance this π-acceptor character, which in turn influences the stability and reactivity of the resulting metal complexes. nih.gov The rigid yet flexible biphenyl framework of the dibenzoarsole allows for versatile coordination geometries. nih.gov

Synthesis and Characterization of Metal Complexes with 5H-Dibenzarsole, 5-phenyl-

The synthesis of metal complexes using 5H-Dibenzarsole, 5-phenyl- typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization is then carried out using a suite of spectroscopic and analytical techniques to elucidate the structure and bonding of the newly formed complexes.

A series of palladium complexes have been successfully synthesized using dibenzoarsole ligands. nih.gov The synthesis generally involves reacting the dibenzoarsole derivative with a palladium(II) precursor. For instance, palladium complexes can be prepared by reacting ligands with precursors like Pd(CH₃CN)₄₂. ucsd.edu The resulting complexes are typically characterized by NMR spectroscopy and, when suitable crystals are obtained, single-crystal X-ray diffraction. nih.govnih.gov

Table 1: Selected Palladium Complexes with Dibenzoarsole Ligands

| Complex | Synthesis Method | Characterization Techniques | Key Findings | Reference |

|---|

This table is generated based on available data and serves as an illustrative example.

Similar to palladium, platinum complexes featuring dibenzoarsole ligands have been prepared and studied. nih.gov The synthesis of these complexes often follows similar routes to their palladium counterparts, typically involving the reaction of the ligand with a platinum(II) salt. Platinum(II) complexes with related phosphine (B1218219) or pyridine-based ligands are well-documented, providing a basis for understanding the coordination of dibenzoarsole. rsc.orgresearchgate.netrsc.org

The characterization of these platinum complexes relies heavily on multinuclear NMR spectroscopy and X-ray diffraction. nih.gov Crystal structures of platinum complexes with dibenzoarsole ligands have been reported, confirming the coordination of the arsenic center to the platinum metal. nih.gov These structures are crucial for understanding the steric and electronic effects of the ligand on the complex's properties.

Table 2: Selected Platinum Complexes with Dibenzoarsole Ligands

| Complex | Synthesis Method | Characterization Techniques | Key Findings | Reference |

|---|

This table is generated based on available data and serves as an illustrative example.

While research has specifically highlighted palladium and platinum complexes, the principles of coordination chemistry suggest that 5H-Dibenzarsole, 5-phenyl- can coordinate to a wide range of other transition metals. nih.gov The synthesis of transition metal complexes with various ligands is a broad field of study. researchgate.netwalshmedicalmedia.com For example, ligands with similar donor atoms have been used to create complexes with first-row transition metals like copper, cobalt, nickel, and zinc. nih.govmdpi.com The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., acetate (B1210297) or chloride) in a suitable solvent. researchgate.netresearchgate.net The resulting complexes' geometry—whether octahedral, tetrahedral, or square planar—would depend on the specific metal ion, its oxidation state, and the stoichiometry of the reaction. walshmedicalmedia.comresearchgate.net

Influence of Ligand Topology and Arsenic Substituents on Coordination Behavior

The specific structure (topology) of the dibenzoarsole ligand and the nature of the substituent on the arsenic atom have a profound impact on the coordination behavior and reactivity. nih.gov The biphenyl backbone of the dibenzoarsole ligand allows for a very flexible coordination, accommodating different bite angles and geometries depending on the metal center's requirements. nih.gov

Metal-Ligand Bonding Analysis in 5H-Dibenzarsole, 5-phenyl- Complexes

The bonding between a metal and a ligand in a transition metal complex can be described using molecular orbital theory. dalalinstitute.com For a π-acceptor ligand like 5H-Dibenzarsole, 5-phenyl-, the metal-ligand bond consists of two components:

σ-Donation: The ligand donates a pair of electrons from a filled σ-symmetry orbital on the arsenic atom to an empty d-orbital on the metal center. This forms a standard sigma bond. libretexts.org

π-Backbonding: The metal atom donates electron density from its filled d-orbitals (of appropriate π-symmetry, such as dxy, dxz, dyz) back into the empty π* antibonding orbitals of the dibenzoarsole ligand. nih.govyoutube.com

Lack of Sufficient Data Precludes In-Depth Analysis of Stereochemical Aspects of 5H-Dibenzarsole, 5-phenyl- Coordination Chemistry

A thorough investigation into the coordination chemistry of 5H-Dibenzarsole, 5-phenyl- as a ligand, with a specific focus on the stereochemical aspects of its complex formation, could not be completed due to a lack of available scientific literature and data on this specific compound. Despite extensive searches for detailed research findings, including X-ray crystallographic data and studies on stereoisomerism in its metal complexes, no specific information was found.

The intended article was to be structured around the coordination chemistry of 5H-Dibenzarsole, 5-phenyl-, delving into the stereochemical nuances of its behavior as a ligand. This would have included an exploration of how the three-dimensional arrangement of the ligand influences the geometry and potential chirality of the resulting metal complexes. Key aspects that were to be investigated included the possibility of planar chirality in the dibenzarsole (B15492765) ring system, the potential for atropisomerism due to restricted rotation around the arsenic-phenyl bond, and the formation of chiral-at-metal centers upon coordination.

In the absence of empirical data for 5H-Dibenzarsole, 5-phenyl-, a comprehensive and scientifically accurate discussion of its stereochemical influence on complex formation is not possible. General principles of organoarsenic chemistry and the coordination of related phosphine and arsine ligands exist, which often allude to the rich stereochemistry possible in such systems. For instance, tertiary arsines with three different substituents can be chiral at the arsenic atom, and bulky substituents can lead to atropisomerism, where rotation around a single bond is hindered, resulting in separable stereoisomers. However, without specific studies on 5H-Dibenzarsole, 5-phenyl-, any discussion would remain purely speculative and would not meet the required standard of a detailed, data-driven scientific article.

The creation of informative data tables, which was a mandatory component of the requested article, is contingent on the availability of experimental results such as bond lengths, bond angles, and spectroscopic data from characterized complexes. As no such data for complexes of 5H-Dibenzarsole, 5-phenyl- could be located, this requirement cannot be fulfilled.

Therefore, while the topic of the stereochemical aspects of 5H-Dibenzarsole, 5-phenyl- in coordination chemistry is of academic interest, the current body of scientific literature accessible through the conducted searches does not provide the necessary foundation to construct the requested in-depth article. Further experimental research and publication in this specific area would be required to enable such a detailed analysis.

Catalytic Applications of 5h Dibenzarsole, 5 Phenyl and Its Metal Complexes

Development of 5H-Dibenzarsole, 5-phenyl- as a Catalyst/Ligand in Organic Transformations

The development of 5H-Dibenzarsole, 5-phenyl- as a ligand in organic catalysis is rooted in the broader investigation of organoarsenic compounds as alternatives to their more common phosphine (B1218219) counterparts. The electronic properties of the arsenic center in dibenzoarsoles, influenced by the surrounding dibenzo-fused ring system and the C5-phenyl substituent, make them intriguing candidates for modifying the reactivity and selectivity of metal catalysts.

The coordination chemistry of dibenzoarsole ligands, including derivatives similar to 5H-Dibenzarsole, 5-phenyl-, has been a subject of study. These ligands can coordinate to various transition metals, such as palladium, forming complexes that are potential catalysts for a range of organic reactions. The steric bulk and electronic nature of the 5-phenyl-5H-dibenzarsole ligand can influence the geometry and reactivity of the resulting metal complexes, which in turn dictates their catalytic performance. Research in this area aims to understand the structure-activity relationships to design more efficient and selective catalysts.

Systematic Study of the Catalytic Arsa-Wittig Reaction Utilizing 5H-Dibenzarsole, 5-phenyl- Analogues

The Wittig reaction, a cornerstone of alkene synthesis, traditionally utilizes phosphonium (B103445) ylides. The development of a catalytic version of this reaction has been a significant goal to minimize waste and improve efficiency. In this context, the Arsa-Wittig reaction, employing arsenic-based catalysts, has emerged as a promising alternative.

Systematic studies on the catalytic Arsa-Wittig reaction have been conducted using analogues of 5H-Dibenzarsole, 5-phenyl-. For instance, research has explored the use of various arsine catalysts, including cyclic and acyclic derivatives, to promote the olefination of aldehydes. rsc.org A key finding from these studies is that the choice of the arsine catalyst significantly impacts the reaction's efficiency and stereoselectivity. rsc.org

In a notable study, the catalytic activity of different arsine catalysts in the Arsa-Wittig reaction was investigated. The results demonstrated that the reaction conditions, including the nature of the arsine catalyst, play a crucial role in achieving high yields and E-selectivity of the resulting alkenes. nih.gov While this particular study did not exclusively use 5H-Dibenzarsole, 5-phenyl-, it provided a framework for understanding how the structure of the arsine catalyst influences the reaction outcome. The electronic and steric properties of the substituents on the arsenic atom were found to be critical for catalytic activity. rsc.org

The proposed mechanism for the catalytic Arsa-Wittig reaction involves the in-situ generation of an arsonium (B1239301) ylide from the arsine catalyst and an alkyl halide. This ylide then reacts with an aldehyde to form an oxaarsetane intermediate, which subsequently decomposes to yield the alkene product and the corresponding arsine oxide. The arsine oxide is then reduced back to the active arsine catalyst to complete the catalytic cycle. nih.gov

The following table summarizes the performance of different arsine catalysts in the Arsa-Wittig reaction, providing insights into the rational design of such catalysts.

| Catalyst | Aldehyde | Product | Yield (%) | E/Z Ratio |

| Tris(p-(dimethylamino)phenyl)arsine | Benzaldehyde | Stilbene | 82 | >98:2 |

| 1-Phenylarsolane | 4-Methoxybenzaldehyde | 4-Methoxystilbene | 95 | 94:6 |

| 1-Phenylarsolane | 4-Nitrobenzaldehyde | 4-Nitrostilbene | 88 | >99:1 |

Data sourced from studies on catalytic Arsa-Wittig reactions. rsc.orgnih.gov

These findings underscore the potential of designing specific arsine catalysts, including derivatives of 5H-Dibenzarsole, 5-phenyl-, to achieve high efficiency and stereoselectivity in the Arsa-Wittig reaction.

Cross-Coupling Reactions Facilitated by 5H-Dibenzarsole, 5-phenyl- Derived Ligands

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.comyoutube.com The performance of these catalytic systems is heavily dependent on the nature of the ligand coordinated to the palladium center. While phosphine ligands have been extensively studied and utilized in this context, the exploration of arsenic-containing ligands like 5H-Dibenzarsole, 5-phenyl- is an emerging area of research.

Although specific studies detailing the application of 5H-Dibenzarsole, 5-phenyl- as a ligand in cross-coupling reactions are limited, the general principles of ligand design for such transformations provide a basis for its potential utility. The electronic properties and steric bulk of the ligand can influence key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

The coordination of dibenzoarsole ligands to palladium has been demonstrated, suggesting that these complexes could be viable catalysts for cross-coupling reactions. The π-acceptor character of the dibenzoarsole framework, combined with the steric influence of the phenyl group at the arsenic center, could offer unique reactivity profiles compared to traditional phosphine ligands. For instance, the larger size of arsenic compared to phosphorus can lead to different coordination geometries and bite angles in bidentate ligand designs, potentially impacting the selectivity of the cross-coupling reaction.

Further research is needed to systematically evaluate the performance of palladium complexes bearing 5H-Dibenzarsole, 5-phenyl- and related ligands in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Such studies would involve synthesizing the relevant palladium complexes and testing their catalytic activity with a range of substrates to determine their scope and limitations.

Hydrogenation and Other Redox Processes

Catalytic hydrogenation is a fundamental transformation in organic synthesis, and the development of efficient and selective catalysts remains an active area of research. nih.govgoettingen-research-online.dersc.org While noble metal catalysts based on rhodium, iridium, and palladium are widely used, there is growing interest in exploring ligands that can modulate the activity and selectivity of these metals.

The use of arsenic-containing ligands in hydrogenation catalysis has been explored to some extent. For example, early studies investigated rhodium and iridium chloro complexes containing arsine-type ligands for the homogeneous hydrogenation of various substrates. ubc.ca These studies laid the groundwork for understanding the potential of organoarsenic compounds in facilitating redox processes central to hydrogenation.

More broadly, the concept of redox-active ligands has gained significant traction in catalysis. nih.govnih.gov These ligands can actively participate in the catalytic cycle by storing and releasing electrons, thereby enabling new reaction pathways and enhancing catalyst performance. While not extensively studied in this context, the dibenzoarsole framework of 5H-Dibenzarsole, 5-phenyl- possesses a π-system that could potentially engage in redox processes when coordinated to a metal center.

The application of 5H-Dibenzarsole, 5-phenyl- and its metal complexes in hydrogenation and other redox-catalyzed reactions is a promising area for future investigation. Systematic studies would be required to synthesize the relevant metal complexes and evaluate their catalytic activity in reactions such as the hydrogenation of alkenes, alkynes, and carbonyl compounds, as well as other redox transformations like hydrosilylation and hydroboration.

Catalyst Design and Performance Optimization in Homogeneous Systems

The rational design and optimization of homogeneous catalysts are critical for achieving high efficiency, selectivity, and turnover numbers in organic synthesis. researchgate.net This process involves fine-tuning the electronic and steric properties of the ligand to modulate the behavior of the metal center. uni-wuerzburg.de

For cross-coupling and hydrogenation reactions, the design of bidentate or pincer-type ligands incorporating the 5H-dibenzarsole moiety could be a fruitful strategy. Such designs would allow for greater control over the coordination environment of the metal center, potentially leading to improved catalytic activity and selectivity. The optimization of reaction conditions, including solvent, temperature, and the choice of base or other additives, would also be crucial for maximizing the performance of catalysts derived from 5H-Dibenzarsole, 5-phenyl-. nih.gov

Computational modeling and spectroscopic studies can play a vital role in understanding the structure-activity relationships of these catalysts, providing insights that can guide the design of more effective systems. The interplay between the electronic properties of the arsenic ligand and the nature of the metal center is a key area for investigation in the development of novel and efficient homogeneous catalysts based on 5H-Dibenzarsole, 5-phenyl-.

Advanced Spectroscopic and Diffraction Characterization of 5h Dibenzarsole, 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds in solution.

¹H and ¹³C NMR Chemical Shift Analysis

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the dibenzarsole (B15492765) backbone would likely exhibit distinct signals due to their differing proximity to the arsenic atom and the phenyl group. The protons of the 5-phenyl substituent would also resonate in this region, with potential overlap with the dibenzarsole signals.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. The aromatic carbons would appear in the range of approximately 120-150 ppm. The carbons directly bonded to the arsenic atom would likely show a distinct chemical shift due to the heteroatom's influence.

A data table for hypothetical ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes, as experimental data is not available.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Dibenzarsole) | 7.2 - 8.0 | 125 - 145 |

| Aromatic Protons (Phenyl) | 7.3 - 7.6 | 128 - 135 |

| Quaternary Carbons (Dibenzarsole) | - | 140 - 150 |

| Quaternary Carbon (Phenyl) | - | 135 - 140 |

Dynamic NMR Studies of Conformational Changes

No dynamic NMR studies for 5H-Dibenzarsole, 5-phenyl- have been reported. Such studies would be valuable for investigating potential conformational changes, such as the inversion of the tricyclic dibenzarsole system or restricted rotation of the 5-phenyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. Specific experimental IR and Raman spectra for 5H-Dibenzarsole, 5-phenyl- are not documented in the available literature.

A hypothetical vibrational analysis would focus on characteristic bands:

Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

As-C stretching: Expected in the lower frequency region of the mid-infrared spectrum.

Out-of-plane C-H bending: Strong bands typically observed in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic rings.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. While general mass spectrometry techniques are applied to organoarsenic compounds, specific HRMS data for 5H-Dibenzarsole, 5-phenyl- (C₁₈H₁₃As) is not published. The expected exact mass would be approximately 304.0233 g/mol .

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption and emission spectra of 5H-Dibenzarsole, 5-phenyl- have not been reported. It is anticipated that the compound would exhibit absorption bands in the ultraviolet region due to π-π* transitions within the aromatic systems. The presence of the arsenic heteroatom and the extended conjugation could influence the position and intensity of these absorptions. Fluorescence or phosphorescence properties would be determined by the nature of the excited states and their relaxation pathways.

Computational and Theoretical Investigations of 5h Dibenzarsole, 5 Phenyl

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric structure of molecules with a high degree of accuracy. For organoarsenic compounds, DFT calculations are instrumental in determining bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

In studies of arsabenzene (B1221053) (C₅H₅As), a foundational arsenic heterocycle, DFT calculations have been shown to provide results that are in excellent agreement with experimental data obtained from electron diffraction and microwave spectroscopy. umich.edu These studies reveal a planar structure for arsabenzene, a key indicator of its aromatic character. umich.edu The calculated C-As bond length is typically around 1.85 Å, which is significantly shorter than a standard As-C single bond, suggesting a degree of multiple bond character. wikipedia.org

Table 1: Representative DFT-Calculated Geometrical Parameters for Arsabenzene

| Parameter | Calculated Value (B3LYP) | Experimental Value |

| C-As Bond Length | 1.850 Å | 1.850(2) Å umich.edu |

| C2-C3 Bond Length | 1.39 Å | 1.392(9) Å umich.edu |

| C3-C4 Bond Length | 1.40 Å | 1.400(10) Å umich.edu |

| C-As-C Angle | 97.1° | 97.0(3)° umich.edu |

| C-C-As Angle | 125.1° | 125.3(7)° umich.edu |

| C-C-C Angle | 123.9° | 123.9(13)° umich.edu |

This table presents data for arsabenzene as a model for understanding the types of parameters that would be determined for 5H-Dibenzarsole, 5-phenyl-.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for understanding the electronic structure and predicting spectroscopic properties. researchgate.net For organoarsenic compounds, these methods can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and predict NMR chemical shifts.

Ab initio calculations on arsabenzene and its isomers have shown that the stability of these compounds is largely determined by the electronic framework. researchgate.net The electronic transitions, which are responsible for the UV-Vis absorption spectra, can be predicted using time-dependent DFT (TD-DFT), a widely used ab initio method. For dithienoarsinines, TD-DFT calculations have successfully identified the nature of the electronic transitions, attributing them primarily to HOMO-LUMO transitions. nih.gov

In the context of 5H-Dibenzarsole, 5-phenyl-, ab initio calculations would be invaluable for predicting its ¹H and ¹³C NMR spectra, which are essential for its experimental characterization. nih.gov Furthermore, these methods could predict its electronic absorption spectrum, providing insights into its potential applications in optoelectronic materials.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify its stable conformers and the energy barriers between them. libretexts.orglibretexts.org

For a molecule like 5H-Dibenzarsole, 5-phenyl-, a key conformational feature would be the rotation of the phenyl group attached to the arsenic atom. The potential energy surface for this rotation would likely reveal energy minima corresponding to specific orientations of the phenyl ring relative to the dibenzarsole (B15492765) plane. The height of the rotational barrier would provide information about the degree of steric hindrance and electronic interaction between the phenyl group and the dibenzarsole core. researchgate.net While specific studies on 5H-Dibenzarsole, 5-phenyl- are lacking, computational studies on triphenylarsine (B46628) and its derivatives provide a good model for understanding these interactions. wikipedia.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. nih.gov DFT calculations have been employed to study the reaction mechanisms of various organoarsenic compounds. For instance, the electrophilic aromatic substitution reactions of arsabenzene have been investigated computationally to understand its reactivity patterns. acs.org

For 5H-Dibenzarsole, 5-phenyl-, computational studies could predict its reactivity towards various reagents. For example, the mechanism of its oxidation to the corresponding arsine oxide could be elucidated, or its potential to act as a ligand in transition metal catalysis could be explored. acs.org Such studies would involve locating the transition state structures for the proposed reaction pathways and calculating the associated energy barriers, providing valuable insights for synthetic chemists.

Quantum-Mechanical Calculations on Aromaticity and Electronic Delocalization

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electron systems. Various computational methods are used to quantify aromaticity, including nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA).

Computational studies on arsabenzene and other arsenic-containing heterocycles have confirmed their aromatic character. researchgate.netacs.org NICS calculations, which measure the magnetic shielding at the center of a ring, typically show negative values for aromatic compounds, indicating a diamagnetic ring current. nih.gov Studies on dithienoarsinines have shown significant negative NICS values for the arsinine ring, confirming its aromaticity. nih.gov The degree of bond length alternation is another indicator of aromaticity, with smaller variations suggesting greater delocalization. acs.org

Table 2: Calculated NICS(1) Values for Aromaticity Assessment of Selected Heterocycles

| Compound | Ring | NICS(1) (ppm) | Aromaticity |

| Benzene (B151609) | - | -29.8 nih.gov | Aromatic |

| Dithienoarsinine (arsinine ring) | Arsinine | -20.9 to -23.1 nih.gov | Aromatic |

| Arsabenzene | - | - | Aromatic wikipedia.orgresearchgate.net |

This table provides representative NICS values to illustrate the method's application. The values for arsabenzene are not specified in the provided search results but its aromaticity is well-established.

Emerging Research Directions and Future Perspectives for 5h Dibenzarsole, 5 Phenyl

Integration into Advanced Materials for Optoelectronic Applications

The unique electronic structure of 5H-Dibenzarsole, 5-phenyl-, also known as 5-phenyl-5,10-dihydroarsacridine, positions it as a compelling candidate for advanced materials, particularly in the field of optoelectronics. Its core structure is an arsenic-containing analogue of dihydroacridine, a building block that has seen success in materials for Organic Light-Emitting Diodes (OLEDs). chemrxiv.org The development of functional organoarsenic chemistry has recently gained momentum, leading to the synthesis and study of various arsenic-containing π-conjugated molecules and polymers. nih.gov

Research into structurally similar nitrogen-based (acridine) and carbon-based (anthracene) compounds provides a framework for understanding the potential of dibenzarsole (B15492765) derivatives. chemrxiv.orgrsc.org In thermally activated delayed fluorescence (TADF) emitters, a key technology for highly efficient OLEDs, the properties of the material are tuned by modifying the core structure with different functional groups. chemrxiv.org For instance, in acridine-based TADF emitters, attaching electron-donating or electron-withdrawing groups can shift the emission color and significantly alter the rate of reverse intersystem crossing (kRISC), a critical parameter for harvesting triplet excitons and boosting device efficiency. chemrxiv.org

Studies on acridine (B1665455) derivatives have shown that such modifications can lead to OLEDs with high maximum external quantum efficiencies (EQEmax), reaching up to 28%. chemrxiv.org A related TADF emitter, DMAC-TRZ, which contains a dihydroacridine core, has been used in solution-processed OLEDs to achieve an EQE of 22.35% with high luminescence. dtu.dk These findings suggest that 5H-Dibenzarsole, 5-phenyl- could serve as a novel core for TADF emitters. The heavier arsenic atom, compared to nitrogen, could influence spin-orbit coupling, potentially impacting intersystem crossing rates and offering a new avenue for designing highly efficient emitters.

Table 1: Performance of Acridine-Based TADF Emitters in OLEDs This table presents data for structurally related acridine compounds to illustrate the potential of similar dibenzarsole-based materials.

| Emitter | Host | Max. EQE (%) | Emission Color | Ref. |

|---|---|---|---|---|

| tBuPh-DMAC-TRZ | DPEPO | ~28 | Sky-Blue | chemrxiv.org |

| OMePh-DMAC-TRZ | DPEPO | ~28 | Green-Blue | chemrxiv.org |

Development of Novel Ligands for Sustainable Catalysis

In the realm of catalysis, organoarsenic compounds have a history of use as ligands in coordination chemistry. wikipedia.org Symmetrical arsines like triphenylarsine (B46628) are known to coordinate with transition metals, behaving in a manner similar to more common phosphine (B1218219) ligands, although they are generally less basic. wikipedia.org Historical work by pioneers like Ronald Nyholm demonstrated the utility of organic diarsines in stabilizing transition metal complexes in unusual oxidation states. rsc.org

5H-Dibenzarsole, 5-phenyl- offers a unique ligand scaffold. Its rigid, tricyclic structure and the specific steric bulk provided by the phenyl group could impart distinct selectivity in catalytic reactions. The development of ligands based on this framework could contribute to sustainable catalysis by potentially replacing more expensive or environmentally sensitive ligands containing precious metals or complex phosphines. The arsenic center's electronic properties, differing from phosphorus and nitrogen, could modulate the reactivity of a metal center in novel ways, opening possibilities for new catalytic transformations. While specific applications in sustainable catalysis are still an emerging area, the foundational coordination chemistry of organoarsenicals provides a strong basis for future research. wikipedia.orgrsc.org

Exploration of Unique Electronic and Steric Properties in Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, coordination bonds, and π–π stacking, to form larger, functional structures. libretexts.orgnih.gov The defined shape and electronic characteristics of 5H-Dibenzarsole, 5-phenyl- make it an intriguing component for creating complex supramolecular assemblies.

The flat, disk-like nature of the dibenzarsole core is conducive to forming stacked structures, a common motif in supramolecular design. mdpi.com Research into supramolecular arsenic chemistry has already revealed the ability of arsenic compounds to participate in complex structures. For example, arsenous acid has been shown to form a supramolecular complex with nickel, encapsulated within a cucurbit[uril] macrocycle, demonstrating a stable As-Ni coordination bond. researchgate.net Furthermore, self-assembled macrocycles based on arsenic-thiolate bonds have been synthesized and characterized, showcasing the element's capacity for ordered self-assembly. researchgate.net

The unique combination of the arsenic heteroatom and the extended π-system in 5H-Dibenzarsole, 5-phenyl- could be leveraged for molecular recognition or as a building block in host-guest systems. nih.gov Its electronic properties could be exploited in the construction of materials where charge transport or photo-induced processes are controlled by the supramolecular arrangement. Understanding how the subtle interplay of steric and electronic factors in this molecule dictates its self-assembly is crucial for designing new materials with tailored properties. mdpi.com

Strategies for Chemical Recycling and Environmental Considerations of Organoarsenicals

The increasing use of complex molecules in technology necessitates forward-thinking strategies for their end-of-life management. For organoarsenicals, this is coupled with significant environmental and health considerations. While many naturally occurring organoarsenicals are part of a global biogeochemical cycle, synthetic aromatic arsenicals can be toxic. tandfonline.com The environmental fate of arsenic compounds is complex; they undergo various transformations including oxidation, reduction, and methylation, with oceanic sediments being their ultimate sink. nih.gov A critical environmental fact is that the arsenic metalloid itself is non-biodegradable and cannot be destroyed, making containment and recovery paramount. rsc.org

Currently, dedicated chemical recycling strategies for organoarsenicals like 5H-Dibenzarsole, 5-phenyl- are not established. However, principles from other fields, such as plastics recycling, could offer a conceptual blueprint. Chemical recycling processes aim to break down materials into valuable chemical feedstocks. nih.govresearchgate.net For organoarsenical waste, future strategies could focus on two main goals:

Detoxification: Breaking the carbon-arsenic bonds to separate the toxic arsenic from the organic scaffold.

Recovery: Reclaiming the arsenic, which is a valuable element, and potentially recovering the organic components as useful chemicals.

Processes like controlled oxidation or pyrolysis, which are explored for plastic waste, could be investigated to degrade the organic structure of organoarsenicals, facilitating the capture of arsenic oxides. nih.gov Given the toxicity and persistence of arsenic, developing closed-loop systems for any application of these compounds will be essential for environmental sustainability.

Table 2: Examples of Environmental Arsenicals and Their Characteristics

| Compound Type | Common Examples | Toxicity Profile | Environmental Notes | Ref. |

|---|---|---|---|---|

| Inorganic Arsenic | Arsenite (As(III)), Arsenate (As(V)) | As(III) is generally more toxic than As(V) | Found naturally in groundwater; high levels are a global health issue. rsc.org | rsc.org |

| Methylated Arsenicals | Monomethylarsonic acid (MMA), Dimethylarsinic acid (DMA) | Trivalent methylated arsenicals can be highly toxic. tandfonline.com | Products of biological and environmental methylation processes. nih.gov | tandfonline.comnih.gov |

| Arsenosugars & Arsenolipids | Various complex structures | Generally considered less toxic | Found in marine organisms like algae and fish. rsc.orgnih.gov | rsc.orgnih.gov |

Interdisciplinary Research Opportunities in Main Group Element Chemistry

The study of 5H-Dibenzarsole, 5-phenyl- sits (B43327) at the intersection of multiple scientific disciplines, offering a wealth of interdisciplinary research opportunities within main group chemistry. numberanalytics.com Organoarsenic chemistry has a rich history, contributing to fields as diverse as medicine, with the development of the first synthetic antibiotic Salvarsan, and fundamental chemical theory. wikipedia.orgrsc.org

The future of functional organoarsenic chemistry is poised to continue this interdisciplinary tradition: nih.gov

Chemistry and Materials Science: Designing and synthesizing novel dibenzarsole derivatives for OLEDs, sensors, or other electronic devices.

Chemistry and Catalysis: Developing new ligand systems for homogeneous catalysis, potentially unlocking new reaction pathways or improving the sustainability of existing ones.

Chemistry, Biology, and Environmental Science: Investigating the environmental fate, potential for bioremediation, and toxicology of new synthetic organoarsenicals. This includes studying the metabolic pathways that bacteria and other organisms use to process these compounds. rsc.org

Chemistry and Physics: Exploring the fundamental photophysical properties of these arsenic-containing π-systems to build predictive models for designing materials with specific optoelectronic characteristics.

The recent development of safer, more accessible synthetic routes to functional organoarsenic compounds is overcoming previous barriers to research, heralding a new era of exploration for arsenic-containing molecules and polymers. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-Dibenzarsole, 5-phenyl-, and what are their methodological limitations?

- Answer : The primary synthesis involves Friedel-Crafts chemistry and spirobi-derivative formation. For example, 5-Phenyl-5,5'-spirobi(5H-dibenzarsole) is synthesized via reaction of 5,5'-spirobi(5H-dibenzarsolium) iodide with PhMgBr in diethyl ether, yielding 83% product . Key limitations include stereochemical control (e.g., optically inactive products due to racemization) and reliance on hazardous reagents like BuLi. Alternative routes, such as using chloramine-THF systems, may yield byproducts requiring advanced purification .

Q. How can researchers validate the structural integrity of 5H-Dibenzarsole, 5-phenyl- using spectroscopic techniques?

- Answer : Combine ¹H NMR , ¹³C NMR , and IR spectroscopy for cross-validation. For example:

- ¹H NMR : Aromatic protons (δ 7.12–7.69 ppm) and NH signals (δ 7.16 ppm) confirm phenyl and arsole ring integration .

- IR : Peaks at 1680 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=N) indicate intermediate functional groups during synthesis .

- Mass spectrometry : Use high-resolution MS to distinguish isotopic patterns of arsenic (m/z 228.12 for C₁₂H₉As) .

Q. What safety precautions are critical when handling arsenic-containing compounds like 5H-Dibenzarsole, 5-phenyl-?

- Answer : Acute toxicity data (oral rat LDLo: 100 mg/kg) and arsenic vapor release during decomposition necessitate:

- Ventilation : Use fume hoods for reactions and heating.

- PPE : Gloves, lab coats, and eye protection.

- Waste disposal : Segregate arsenic-containing waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5H-Dibenzarsole derivatives?

- Answer : Discrepancies in elemental analysis (e.g., C-48.23% found vs. C-50.54% calculated) may arise from incomplete purification or solvent residues. Mitigation strategies:

- Recrystallization : Use mixed solvents (e.g., EtOH/CHCl₃) to improve purity.

- TGA-MS : Track thermal decomposition to identify impurities .

- DFT calculations : Compare experimental vs. simulated NMR spectra to validate assignments .

Q. What strategies optimize stereochemical control in spirobi-dibenzarsole derivatives?

- Answer : Stereochemical outcomes (e.g., optically inactive products) are influenced by reaction conditions:

- Chiral auxiliaries : Introduce temporary directing groups during spirobi-formation.

- Low-temperature lithiation : Use −78°C to reduce racemization in BuLi-mediated reactions .

- Catalytic asymmetric synthesis : Explore Pd or Rh complexes for enantioselective coupling .

Q. How do electronic effects of substituents impact the reactivity of 5H-Dibenzarsole, 5-phenyl- in cross-coupling reactions?

- Answer : Electron-withdrawing groups (e.g., p-ClC₆H₄) reduce nucleophilicity at arsenic, complicating ligand exchange. Conversely, electron-donating groups (e.g., p-MeC₆H₄) enhance reactivity. Experimental validation via Hammett plots or computational Fukui indices can quantify these effects .

Q. What methodologies are effective for analyzing arsenic speciation in degradation studies of 5H-Dibenzarsole derivatives?

- Answer : Use HPLC-ICP-MS to separate and quantify arsenic species (e.g., As(III), As(V)) during thermal or photolytic degradation. Calibrate with standards like 9-Arsafluorenic acid (CAS 244-32-6) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.